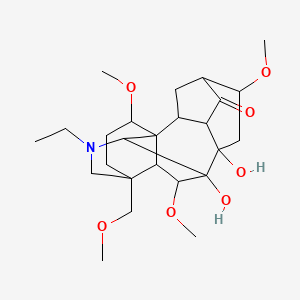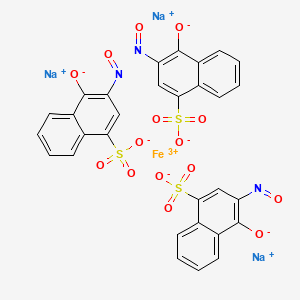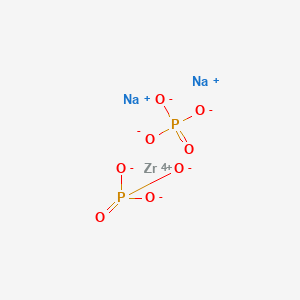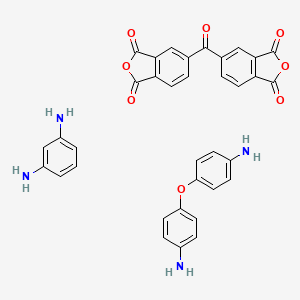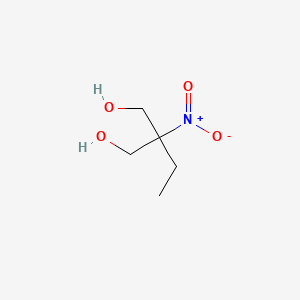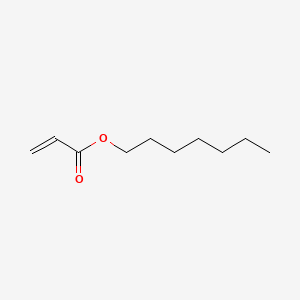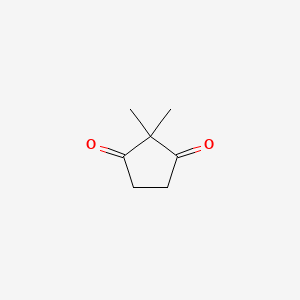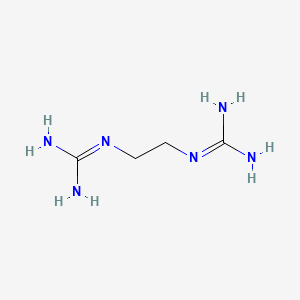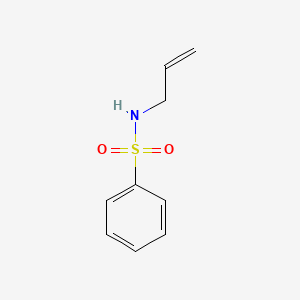
n-Allylbenzenesulfonamide
Vue d'ensemble
Description
N-Allylbenzenesulfonamide is an organic compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is a white crystalline solid, soluble in some organic solvents such as ether and dimethylformamide .
Synthesis Analysis
The synthesis of n-Allylbenzenesulfonamide involves various methods. A common method involves the reaction of phenylsulfonyl chloride with allyl alcohol, generating n-Allylbenzenesulfonyl chloride. This intermediate then reacts with ammonia or amines to produce n-Allylbenzenesulfonamide .Molecular Structure Analysis
The molecular structure of n-Allylbenzenesulfonamide consists of a benzene ring attached to a sulfonamide group and an allyl group . The linear formula is C9H11NO2S .Applications De Recherche Scientifique
Phytotoxicity in Agriculture
N-Allylbenzenesulfonamides, specifically N-Allyl-N-α-substituted benzyl benzenesulfonamides, have been studied for their phytotoxic activities against barnyard grass and rice plants. These compounds exhibit potent phytotoxicity against barnyard grass, with high selectivity between transplanted rice seedlings and barnyard grass. This suggests potential use in selective weed control in agriculture (Omokawa, Takeuchi, Konnai, & Takematsu, 1986).
Catalysis and Synthesis
N-Allylbenzenesulfonamide derivatives have been utilized in catalysis and synthesis. For instance, 4-tert-Butylbenzenesulfonamide is a substituent in tetra peripherally substituted Fe(ii) phthalocyanine, used for the oxidation of olefins like cyclohexene and styrene, leading to the formation of significant chemical products (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).
Synthesis of Pharmaceutical Intermediates
N-Cyano-N-phenyl-p-methylbenzenesulfonamide is used as an electrophilic cyanation reagent for synthesizing various benzonitriles from aryl bromides. This method is efficient for preparing pharmaceutical intermediates, showcasing the role of these compounds in pharmaceutical synthesis (Anbarasan, Neumann, & Beller, 2011).
Organic Synthesis Applications
N-Allylbenzenesulfonamide derivatives have been employed in various organic synthesis applications. For example, palladium-catalyzed allylation of arenesulfonamides and subsequent reactions have been studied, indicating their utility in the synthesis of complex organic molecules (Cerezo, Cortes, Moreno-Mañas, Pleixats, & Roglans, 1998).
Crystallographic Studies
The crystal structures of N-Allylbenzenesulfonamide derivatives have been determined, providing insights into their molecular conformations and interactions. Such studies are crucial for understanding the properties and potential applications of these compounds in various fields (Chicha, Rakib, Abderrafia, Saadi, & El Ammari, 2013).
Propriétés
IUPAC Name |
N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h2-7,10H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSDMZUIKMAAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292783 | |
| Record name | n-allylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Allylbenzenesulfonamide | |
CAS RN |
50487-70-2 | |
| Record name | NSC85509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-allylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



